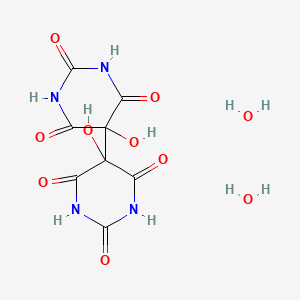

Alloxantin dihydrate

概要

説明

Alloxantin dihydrate is an organic compound with the chemical formula C₈H₆N₄O₈·2H₂O. It is a derivative of pyrimidine and is known for its unique crystalline structure. This compound is often used in biochemical research due to its interesting chemical properties and reactions.

準備方法

Synthetic Routes and Reaction Conditions: Alloxantin dihydrate can be synthesized through several methods. One common method involves the oxidation of uric acid with potassium chlorate in the presence of hydrochloric acid, followed by reduction with hydrogen sulfide. The reaction mixture is then cooled, and the resulting this compound is crystallized from the filtrate .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically crystallized and purified using vacuum desiccation to remove any residual moisture .

化学反応の分析

Types of Reactions: Alloxantin dihydrate undergoes various chemical reactions, including oxidation, reduction, and condensation reactions. For example, it can be oxidized to form alloxan, or it can react with ammonia to produce murexide, a purple dye .

Common Reagents and Conditions:

Reduction: Hydrogen sulfide is used to reduce the oxidized product to this compound.

Condensation: Ammonia is used in the condensation reaction to produce murexide.

Major Products Formed:

Alloxan: Formed through oxidation.

Murexide: Formed through condensation with ammonia.

科学的研究の応用

Chemical Properties and Mechanism of Action

Alloxantin dihydrate exhibits significant redox activity, which allows it to generate reactive oxygen species (ROS) upon interaction with biological molecules. This property is crucial for understanding its cytotoxic effects, particularly on insulin-producing pancreatic beta cells. The compound selectively accumulates in these cells via the GLUT2 glucose transporter, leading to oxidative stress and subsequent cell damage.

Key Mechanisms:

- Redox Cycling : this compound undergoes redox reactions that produce superoxide radicals and hydrogen peroxide, contributing to oxidative stress.

- Selective Toxicity : Its structural similarity to glucose facilitates preferential uptake into pancreatic beta cells, making it a valuable tool in diabetes research.

Scientific Research Applications

This compound has been widely studied for its biochemical interactions and potential therapeutic applications. Below are key areas where this compound is utilized:

Diabetes Research

This compound is primarily investigated for its effects on insulin secretion and pancreatic beta cell function. Studies show that it can induce diabetes-like symptoms in animal models by damaging these cells.

| Study | Model Organism | Dose | Observations |

|---|---|---|---|

| Rodents | High | Induced hyperglycemia and reduced insulin levels | |

| Mice | Varying | Confirmed selective toxicity to beta cells |

Oxidative Stress Studies

Due to its ability to generate ROS, this compound is used in studies investigating oxidative stress-related diseases. It has demonstrated protective effects against oxidative damage in various cellular models.

Neuroprotective Research

Emerging evidence suggests that this compound may protect neurons from neurotoxic damage, indicating potential applications in neurodegenerative disease therapies such as Alzheimer's and Parkinson's diseases.

Anti-inflammatory Applications

Research indicates that this compound can suppress the production of inflammatory mediators, suggesting its potential use in treating conditions such as arthritis and inflammatory bowel disease.

Anticancer Properties

Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines and induce apoptosis, warranting further investigation into its mechanisms for potential cancer therapies.

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

- Dye Production : It plays a role in synthesizing dyes such as murexide.

- Agricultural Chemistry : The compound exhibits antifungal properties, making it useful as a fungicide and bactericide.

Case Studies

Several studies have documented the effects of this compound on pancreatic beta cells:

- Study on Rodent Models : A study involving the administration of this compound showed a significant decrease in insulin secretion, mimicking type 1 diabetes conditions. The results indicated a clear correlation between dosage and the extent of beta cell damage.

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress induced by neurotoxins, highlighting its potential therapeutic benefits.

- Inflammatory Response Modulation : Experimental data revealed that this compound could modulate inflammatory responses by inhibiting cytokine production in cultured immune cells.

作用機序

The mechanism of action of alloxantin dihydrate involves its ability to undergo redox reactions, generating reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress. In biological systems, this compound can affect insulin-producing cells by generating free radicals, which can lead to cell damage .

類似化合物との比較

Alloxan: A closely related compound that can be formed from the oxidation of alloxantin dihydrate.

Dialuric Acid: Another related compound that can be formed through the reduction of alloxan.

Uniqueness: this compound is unique due to its ability to form crystalline structures and its role in producing murexide dye. Its redox properties and interactions with biological systems also make it a valuable compound for research in various fields .

生物活性

Alloxantin dihydrate is a derivative of alloxan, a compound known for its various biological activities, particularly its effects on insulin-producing pancreatic beta cells. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound (chemical formula: C₄H₄N₂O₄·2H₂O) is synthesized through the partial reduction of alloxan using hydrogen sulfide. The synthesis process involves controlled conditions to yield the dihydrate form, which is essential for its biological applications .

1. Redox Activity:

this compound exhibits redox properties that can lead to the generation of reactive oxygen species (ROS). This mechanism is crucial in understanding its cytotoxic effects, particularly in pancreatic beta cells. The compound can undergo redox cycling, which contributes to oxidative stress within cells .

2. Selective Toxicity:

Similar to alloxan, this compound selectively targets insulin-producing beta cells due to its structural similarity to glucose. This selectivity is facilitated by the GLUT2 glucose transporter, which allows for preferential uptake into these cells . This property makes it a valuable tool in diabetes research, particularly in creating animal models for insulin-dependent diabetes mellitus.

Toxicological Studies

Research indicates that this compound has significant toxicological effects on pancreatic beta cells. In studies involving rodents, administration of alloxantin led to a decrease in insulin secretion and an increase in blood glucose levels, mimicking type 1 diabetes conditions .

| Study | Model Organism | Dose | Observations |

|---|---|---|---|

| Rodents | High | Induced hyperglycemia and reduced insulin levels | |

| Mice | Varying | Confirmed selective toxicity to beta cells |

Clinical Relevance

While this compound has been shown to induce diabetes-like symptoms in animal models, studies suggest that it does not exhibit the same effects in humans. Research indicates a significant difference in plasma levels of alloxan between children with and without type 1 diabetes, suggesting a species-specific response to the compound .

Comparative Studies

Comparative studies have highlighted the differences between this compound and other compounds with similar structures. For instance:

| Compound | Biological Activity | Notes |

|---|---|---|

| Alloxan | Induces diabetes in rodents | Selectively destroys pancreatic beta cells |

| This compound | Similar mechanism but less toxic to humans | Used primarily for research purposes |

| Dialuric Acid | Reduced toxicity compared to alloxan | Less effective in inducing diabetes |

特性

IUPAC Name |

5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O8.2H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMIJRCCNVNSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208857 | |

| Record name | Alloxantin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-27-4 | |

| Record name | Alloxantin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloxantin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOXANTIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509ZC7GCQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is alloxantin dihydrate produced through chemical reactions?

A1: this compound can be produced through the reduction of alloxan. [, ] Interestingly, the choice of reducing agent and reaction conditions significantly influences the product outcome. For instance, using hydrogen sulfide as the reducing agent allows for the selective production of either this compound or dialuric acid monohydrate by simply adjusting the amount of hydrogen sulfide used. [] Alternatively, photolysis of alloxan monohydrate in solvents like 2-propanol and dioxane primarily yields this compound and glyoxal. [] This highlights the versatility of alloxan as a starting material for synthesizing these related compounds.

Q2: Has the structure of this compound been determined?

A3: Yes, the crystal structure of this compound has been determined. [] While the abstract doesn't provide specific details, this information confirms that the three-dimensional arrangement of atoms within the molecule is known. This knowledge is crucial for understanding its physical and chemical properties, and serves as a basis for further studies on its potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。